10-O-叔丁基二甲基甲硅烷基油橄榄酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

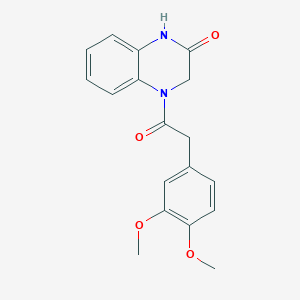

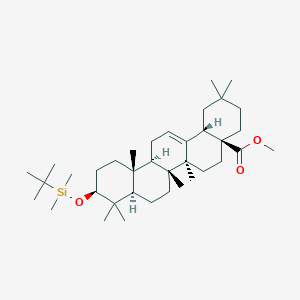

Methyl 10-O-tert-Butyldimethylsilyl-oleanolate is a derivative of oleanolic acid, which is a naturally occurring triterpenoid. Triterpenoids like oleanolic acid are known for their various biological activities, including anti-inflammatory, antitumor, and hepatoprotective effects. The modification of oleanolic acid by introducing a tert-butyldimethylsilyl group can be an attempt to alter its physical and chemical properties to enhance its biological activity or to facilitate its use in analytical studies.

Synthesis Analysis

The synthesis of compounds related to Methyl 10-O-tert-Butyldimethylsilyl-oleanolate often involves multi-step reactions that may include protection and deprotection of functional groups, as well as the introduction of silyl groups. For instance, the synthesis of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio)propanoate, a key intermediate in the production of Biotin, was achieved through esterification, protection of amine and thiol groups, and yielded a 67% overall yield from L-cystine . Although not the same compound, the synthesis approach for silyl-containing compounds is relevant.

Molecular Structure Analysis

The molecular structure of silyl derivatives like Methyl 10-O-tert-Butyldimethylsilyl-oleanolate is characterized by the presence of a silyl ether group. This group is introduced to protect hydroxyl functionalities during synthetic procedures. The tert-butyldimethylsilyl group is bulky and can influence the steric and electronic properties of the molecule, potentially affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The tert-butyldimethylsilyl group is commonly used in organic synthesis as a protecting group for alcohols and other reactive functionalities. In the context of chemical reactions, the BF3.OEt2-mediated cycloaddition of O-tert-butyldimethylsilyloximes with olefin moieties is an example of how silyl groups can participate in the generation of N-borano-nitrones, which then undergo intramolecular cycloaddition to afford N-nonsubstituted cycloadducts . This illustrates the versatility of silyl groups in facilitating complex organic transformations.

Physical and Chemical Properties Analysis

The introduction of a tert-butyldimethylsilyl group can significantly alter the physical and chemical properties of a compound. For example, the stability and volatility of alkylphosphonic and alkyl methylphosphonic acids were studied upon tert-butyldimethylsilylation . The formation of these silyl derivatives allowed for their analysis by gas chromatography and mass spectrometry, demonstrating the impact of silylation on the analytical properties of these compounds. Similarly, Methyl 10-O-tert-Butyldimethylsilyl-oleanolate would likely exhibit altered solubility, stability, and reactivity compared to its parent compound, oleanolic acid.

科学研究应用

抗氧化活性和细胞保护

油橄榄酸是一种天然三萜类化合物,10-O-叔丁基二甲基甲硅烷基油橄榄酸甲酯即由此衍生而来,其抗氧化特性已被广泛研究。它既可以直接清除自由基,又可以作为一种生物分子,增强细胞的抗氧化防御能力。其机制涉及增加抗氧化剂(如谷胱甘肽)的产生和由核因子红细胞 2 p45 相关因子 2 (Nrf2) 介导的关键抗氧化酶的表达。MAP 激酶(主要是 JNK 和 ERK)的激活在这个过程中起着至关重要的作用,可为细胞提供针对氧化应激诱导的细胞毒性的保护 Xin Wang 等人,2010 年。

发散合成和功能性聚合物

研究还探索了相关化合物在树状聚合物和功能性聚合物的发散合成中的用途,利用了帕氏尼反应和烯烃交叉复分解等反应。这些方法利用蓖麻油衍生的化学物质来创建带有末端双键的核心单元,在进一步反应后,形成带有分支反应位点的活性核心单元。这种方法展示了此类化合物在为各种应用创建复杂的多功能聚合物中的效用 Oliver Kreye 等人,2014 年。

润滑剂和添加剂合成

在绿色化学背景下,已经合成了 10-O-叔丁基二甲基甲硅烷基油橄榄酸甲酯及其类似化合物的衍生物,以供潜在用作润滑剂和燃料添加剂。这些衍生物表现出改善的低温性能、增强的热氧化稳定性,并在低浓度下显着降低磨损和摩擦。此类研究强调了这些化合物在开发可持续的、生物基的润滑剂和添加剂中的作用,为环保技术的进步做出了贡献 K. Doll 和 S. Erhan,2008 年。

癌症预防和治疗

油橄榄酸及其合成衍生物在癌症预防和治疗中显示出有希望的潜力。这些化合物可以调节多种信号通路,包括核因子-κB 和 AKT,在啮齿动物癌症模型中表现出有效的抗血管生成和抗肿瘤活性。它们干扰各种分子靶标的能力凸显了油橄榄酸衍生物在治疗各种癌症类型中的治疗潜力 M. Shanmugam 等人,2014 年。

属性

IUPAC Name |

methyl (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[tert-butyl(dimethyl)silyl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H64O3Si/c1-31(2,3)41(12,13)40-29-17-18-34(8)27(33(29,6)7)16-19-36(10)28(34)15-14-25-26-24-32(4,5)20-22-37(26,30(38)39-11)23-21-35(25,36)9/h14,26-29H,15-24H2,1-13H3/t26-,27-,28+,29-,34-,35+,36+,37-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFXQUFDRMQZVJI-RRLKWQEHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O[Si](C)(C)C(C)(C)C)C)C)C2C1)C)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)C)(C)C)O[Si](C)(C)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H64O3Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

585.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 10-O-tert-Butyldimethylsilyl-oleanolate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-chlorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2551147.png)

![2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenethylacetamide](/img/structure/B2551148.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2551150.png)

![ethyl 4-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2551152.png)

![6-methyl-N-(4-methylphenyl)-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2551153.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2551154.png)

![5-(3-fluoro-4-methoxybenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2551156.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-(2,3,4,5,6-pentafluorophenyl)benzenesulfonamide](/img/structure/B2551158.png)

![(S)-5-Benzyl-2-mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B2551162.png)